molecular formula C17H14N2O B2441351 (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide CAS No. 933800-18-1

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide

Cat. No.: B2441351
CAS No.: 933800-18-1
M. Wt: 262.312
InChI Key: BAEMVLRZSPWPFJ-RVDMUPIBSA-N
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Description

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-methylbenzylamine with 2-cyano-3-phenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as N,N-dimethylformamide (DMF) and a dehydrating agent like thionyl chloride. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-chlorosuccinimide (NCS) and DMF at room temperature.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas at elevated pressures.

    Substitution: Various nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide is unique due to its combination of a cyano group and a conjugated double bond system, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)19-17(20)15(12-18)11-14-8-3-2-4-9-14/h2-11H,1H3,(H,19,20)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEMVLRZSPWPFJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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